molecular formula C4H10N2O8 B1280060 Alloxan tetrahydrate CAS No. 6010-91-9

Alloxan tetrahydrate

Cat. No. B1280060
CAS RN: 6010-91-9
M. Wt: 214.13 g/mol
InChI Key: JJROYYCRHFNFNC-UHFFFAOYSA-N
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Description

Alloxan tetrahydrate, sometimes referred to as alloxan hydrate , is an organic compound with the chemical formula C₄H₂N₂O₄ · 4H₂O . It belongs to the class of compounds known as pyrimidines . Alloxan is one of the earliest known organic compounds and has been studied for its various properties and effects .


Synthesis Analysis

Alloxan is biologically formed by the enzymatic oxidation of uric acid in the human intestine. Its presence in human plasma typically ranges from 0.02 to 0.2 mg% (w/v) . Researchers have also synthesized alloxan in the laboratory for experimental purposes. It is used as a diabetogenic agent in animal studies and has been employed to induce diabetes in experimental animals .


Molecular Structure Analysis

The molecular structure of alloxan tetrahydrate consists of a tetracarbonyl compound . It contains two carbonyl groups (C=O) and two hydroxyl groups (OH). The hydrated form (tetrahydrate) includes four water molecules associated with the alloxan molecule .


Chemical Reactions Analysis

  • Derivatization : Alloxan can be derivatized with compounds like 1,2-diaminobenzene in acidic conditions to produce a flavin fluorescent derivative . This method has been used for its detection and quantification .

Scientific Research Applications

Diabetes Research

Alloxan tetrahydrate is widely used to induce diabetes in laboratory animals to study the disease’s pathophysiology and evaluate potential antidiabetic therapies . It selectively destroys insulin-producing beta cells in the pancreas, making it a valuable tool for diabetes mellitus research.

Oxidative Stress Studies

Alloxan generates reactive oxygen species (ROS) when in the presence of intracellular thiols . This property is utilized to study oxidative stress mechanisms and the role of antioxidants in preventing cellular damage.

Glycemic Control Evaluation

Researchers use Alloxan tetrahydrate to assess the hypoglycemic capacity of various therapeutic compounds and plant extracts . It helps in understanding how these substances can restore glycemic balance in hyperglycemic conditions.

Beta Cell Toxicity Mechanism

The beta cell toxic action of Alloxan is initiated by free radicals formed in a redox reaction with its reduction product, dialuric acid . This process is studied to understand the mechanisms behind beta cell destruction in diabetes.

Diabetogenic Agent Comparison

Alloxan is compared with other diabetogenic agents like streptozotocin to determine its efficacy and cost-effectiveness in experimental diabetes studies . This comparison helps in selecting the most appropriate agent for research purposes.

Historical Dye Production

Historically, Alloxan was used in the production of the purple dye murexide . Although not a current application, this historical use is significant in the context of organic chemistry and the development of synthetic dyes.

Safety And Hazards

  • Environmental Impact : The fluorometric method used for alloxan detection in flour was found to be eco-friendly .

properties

IUPAC Name

1,3-diazinane-2,4,5,6-tetrone;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O4.4H2O/c7-1-2(8)5-4(10)6-3(1)9;;;;/h(H2,5,6,8,9,10);4*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJROYYCRHFNFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=O)NC(=O)NC1=O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047241
Record name Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alloxan tetrahydrate

CAS RN

6010-91-9
Record name Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alloxan tetrahydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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